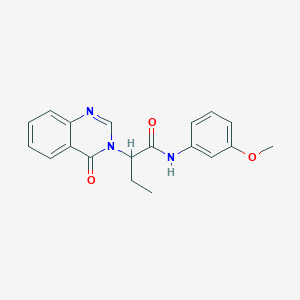![molecular formula C23H22O5 B11160050 8,8-dimethyl-5-(2-oxopropoxy)-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11160050.png)
8,8-dimethyl-5-(2-oxopropoxy)-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a pyranochromenone core structure, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization reactions to form the pyranochromenone core. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenones. Substitution reactions result in various functionalized derivatives.
Scientific Research Applications
8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
- 8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
Uniqueness
8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE is unique due to its specific substitution pattern and the presence of the oxopropoxy group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H22O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
8,8-dimethyl-5-(2-oxopropoxy)-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C23H22O5/c1-14(24)13-26-19-12-18-16(9-10-23(2,3)28-18)22-21(19)17(11-20(25)27-22)15-7-5-4-6-8-15/h4-8,11-12H,9-10,13H2,1-3H3 |
InChI Key |
SLNCULJGKSXCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159972.png)
![5-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11159973.png)
![7-[(4-bromobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11159983.png)
![3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11159987.png)

![6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B11159999.png)

![1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11160005.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11160012.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11160019.png)

![2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11160029.png)
![1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160046.png)
![N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11160048.png)
